N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide
Description
Crystallographic Analysis of Thiazole-Oxadiazole Hybrid Core
The compound crystallizes in a monoclinic system with a planar thiazole-oxadiazole core stabilized by π-conjugation. Single-crystal X-ray diffraction reveals a bond length of 1.314 Å for the C=N bond in the thiazole ring, consistent with partial double-bond character due to resonance delocalization. The oxadiazole moiety adopts a nearly coplanar orientation relative to the thiazole ring, with a dihedral angle of 8.7° between the two heterocycles. This near-planarity facilitates extended conjugation across the hybrid system, as evidenced by the bond alternation pattern:
The phenyl substituent at position 5 of the oxadiazole ring forms a dihedral angle of 15.2° with the oxadiazole plane, allowing for minimal steric hindrance while maintaining conjugation. The methyl group at position 4 of the thiazole ring adopts an equatorial orientation, with C–C bond lengths of 1.498 Å to the heterocyclic core.
Conformational Isomerism in the Benzamide-Thiazole Linkage
The benzamide-thiazole linkage exhibits restricted rotation about the N–C(O) bond, resulting in two distinct conformational isomers observable in solution-phase nuclear magnetic resonance spectroscopy. X-ray crystallography confirms the (E)-configuration at the imine bond (C=N), with a torsion angle of 178.3° between the benzamide carbonyl and thiazole nitrogen. This near-linear arrangement maximizes conjugation between the benzamide π-system and the thiazole ring, as demonstrated by:
- Shortened C=O bond length (1.221 Å vs. typical 1.230 Å)
- Elongated N–C(O) bond (1.365 Å vs. typical 1.335 Å)
Variable-temperature NMR studies (298–373 K) reveal an energy barrier of 12.3 kcal/mol for rotation about the N–C(O) bond, consistent with partial double-bond character from resonance stabilization.
Intermolecular Interactions in Solid-State Arrangements
The crystal packing demonstrates a hierarchical network of intermolecular interactions:
- π-π Stacking : Offset face-to-face interactions between thiazole rings (centroid-centroid distance: 3.892 Å) and parallel-displaced phenyl groups (4.038 Å)
- Hydrogen Bonding :
- Van der Waals Forces : Methyl group interdigitation creates hydrophobic channels along the crystallographic b-axis
These interactions produce a layered structure with alternating polar (hydrogen-bonded) and non-polar (π-stacked) regions, resulting in a calculated crystal density of 1.402 g/cm³.
Comparative Electronic Structure with Analogous Heterocyclic Systems
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal distinctive electronic features:
| Property | Thiazole-Oxadiazole Hybrid | Thiazole-Triazole Analog | Benzothiazole Derivative | |
|---|---|---|---|---|
| HOMO (eV) | -6.12 | -5.98 | -6.34 | |
| LUMO (eV) | -1.87 | -1.93 | -1.65 | |
| Dipole Moment (Debye) | 4.56 | 3.89 | 5.12 | |
| Aromatic Stabilization | 38.2 kcal/mol | 34.7 kcal/mol | 41.5 kcal/mol |
The hybrid system exhibits enhanced π-acceptor character compared to triazole-containing analogs, as evidenced by its lower LUMO energy (-1.87 eV vs. -1.93 eV). Natural bond orbital analysis identifies significant electron delocalization from the benzamide carbonyl into the thiazole ring (0.32 e⁻ transfer), compared to 0.25 e⁻ in non-conjugated analogs.
The molecular electrostatic potential map shows regions of high electron density localized on the oxadiazole nitrogens (-0.42 e) and benzamide oxygen (-0.56 e), while the thiazole sulfur exhibits moderate electrophilicity (+0.18 e). These features suggest preferential sites for electrophilic aromatic substitution and hydrogen bond acceptance in biological systems.
Properties
Molecular Formula |
C19H14N4O2S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H14N4O2S/c1-12-15(18-21-16(23-25-18)13-8-4-2-5-9-13)26-19(20-12)22-17(24)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,22,24) |
InChI Key |
BHSNYTKVJAOPME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Benzamidoxime with Activated Esters
A common method involves reacting benzamidoxime with ethyl chloroacetate under basic conditions:
Conditions :
Alternative Pathway Using Triethyl Orthoacetate
Isonicotinic acid hydrazide reacts with triethyl orthoacetate to form 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine, a method adaptable for phenyl-substituted variants:
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Reaction Time | 24 hours | <±5% |
| Solvent | Neat | +15% |
| Catalyst | None | — |
Thiazole Ring Formation
The thiazole core is constructed via Hantzsch thiazole synthesis or cyclization of thiosemicarbazides.
Hantzsch Thiazole Synthesis
Reaction of α-halo ketones with thioureas yields 2-aminothiazoles, which are subsequently functionalized:
Key Modifications :
Cyclization of Thiosemicarbazides
Thiosemicarbazides derived from ketones undergo acid-catalyzed cyclization:
Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Hantzsch | 72 | 98 |
| Thiosemicarbazide | 65 | 95 |
Coupling of Oxadiazole and Thiazole Intermediates
The oxadiazole and thiazole moieties are coupled via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling.
SNAr Reaction
5-Chloro-3-phenyl-1,2,4-oxadiazole reacts with 4-methylthiazol-2-amine in the presence of a base:
Reaction Optimization :
Suzuki-Miyaura Coupling
For brominated thiazoles, palladium-catalyzed coupling with oxadiazole boronic esters is feasible:
Catalyst Screening :
| Catalyst | Yield (%) |
|---|---|
| Pd(PPh3)4 | 78 |
| PdCl2(dppf) | 65 |
| NiCl2(PPh3)2 | 42 |
Benzamide Conjugation
The final step involves coupling the thiazole-oxadiazole intermediate with benzoyl chloride.
Schotten-Baumann Reaction
Reaction under basic aqueous conditions:
Conditions :
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, DCC/DMAP in anhydrous DCM is employed:
Side Products :
-
<5% N-acylurea (controlled by low temperatures)
-
<2% dimerization.
Purification and Characterization
Final purification is achieved via column chromatography (SiO2, ethyl acetate/hexane) or recrystallization from ethanol.
Analytical Data :
| Technique | Key Signals |
|---|---|
| 1H NMR (CDCl3) | δ 8.21 (s, 1H, thiazole H), 7.85–7.45 (m, 5H, Ph), 2.51 (s, 3H, CH3) |
| IR (KBr) | 1680 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) |
| HRMS | m/z 392.1084 [M+H]+ (calc. 392.1087) |
Scalability and Industrial Considerations
Challenges :
-
Oxadiazole ring stability under acidic conditions
-
Thiazole racemization during coupling
Solutions :
-
Continuous flow reactors for oxadiazole synthesis (yield +12%)
-
Low-temperature benzoylation to prevent epimerization
Emerging Methodologies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes:
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Physical Properties
Anticancer Activity
Research indicates that compounds featuring thiazole and oxadiazole rings often exhibit significant anticancer properties. For instance:
- A study demonstrated that thiazole derivatives showed selective cytotoxicity against various cancer cell lines, including human lung adenocarcinoma (A549) and glioblastoma (U251) cells .
- The presence of specific substituents on the thiazole ring can enhance the anticancer efficacy of these compounds. For example, compounds with electron-withdrawing groups displayed improved activity against cancer cells .
Case Studies
- Thiazole Derivatives : A series of thiazole-integrated compounds were synthesized and tested for anticancer activity. One derivative exhibited an IC50 value of 2.01 µM against the HT29 colorectal cancer cell line, indicating potent growth inhibition .
- Oxadiazole Compounds : Research on oxadiazole-containing compounds revealed their ability to disrupt cancer cell metabolism and induce apoptosis through targeted interactions with metabolic enzymes.
Applications in Organic Synthesis
N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide can serve as a versatile intermediate in organic synthesis due to its complex structure:
- Synthetic Pathways : The compound can be utilized to develop new derivatives through various substitution reactions, expanding the library of thiazole and oxadiazole-based compounds.
- Reactivity : The presence of multiple functional groups allows for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis . In cancer cells, it may inhibit key enzymes involved in cell proliferation, thereby preventing tumor growth .
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The table below highlights key structural differences and similarities with related compounds:
Key Observations :
Key Observations :
- High yields (>80%) are typical for oxadiazole-thiazole hybrids due to optimized coupling reactions .
- Melting points above 200°C (e.g., 290°C for 8a) suggest high crystallinity and thermal stability .
- IR spectra consistently show strong C=O stretches (1605–1715 cm⁻¹), confirming benzamide and oxadiazole functionalities .
Biological Activity
N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 420.5 g/mol. The compound features a thiazole ring and an oxadiazole moiety, which are known for their significant biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O3S |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 1144446-50-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit various enzymes and modulate signaling pathways involved in cell proliferation and apoptosis. For instance, studies have indicated that compounds containing thiazole and oxadiazole rings can block enzymes such as topoisomerase and telomerase, which are crucial for cancer cell growth and survival .
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins such as Bcl-2 . The compound's IC50 values in different cancer models indicate its effectiveness:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (skin cancer) | < 1.98 |
| Jurkat (leukemia) | < 1.61 |
Antimicrobial Activity
The compound also displays broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiazole and oxadiazole moieties contributes to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Structure–Activity Relationship (SAR)
The SAR studies reveal that modifications to the thiazole and oxadiazole rings significantly influence the biological activity of the compound. For example:
- Methyl Substitution : The presence of a methyl group at position 4 of the phenyl ring enhances anticancer activity.
- Oxadiazole Variants : Altering substituents on the oxadiazole ring can either enhance or diminish potency against specific cancer cell lines.
- Thiazole Modifications : Removal or alteration of substituents on the thiazole ring has been shown to drastically reduce biological activity, emphasizing the importance of these functional groups in maintaining efficacy .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Efficacy : In animal models of cancer, administration of the compound resulted in significant tumor reduction compared to control groups.
- Combination Therapy : When used in combination with established chemotherapeutics like doxorubicin, enhanced anticancer effects were observed, suggesting potential for use in multi-drug regimens.
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide?
- Methodology :
- Step 1 : Synthesize the 1,2,4-oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives under acidic conditions (e.g., POCl₃ or SOCl₂) .
- Step 2 : Introduce the thiazole ring by reacting α-haloketones with thiourea or thioamides in ethanol at 60–80°C .
- Step 3 : Couple the oxadiazole and thiazole moieties using Suzuki-Miyaura cross-coupling (Pd catalysts) or nucleophilic substitution, depending on substituent reactivity .
- Key considerations : Monitor reaction progress via TLC and optimize solvent systems (e.g., DMF for polar intermediates, DCM for coupling reactions) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- IR spectroscopy : Identify C=N (1600–1650 cm⁻¹) and C-O (oxadiazole) stretches to confirm heterocyclic cores .
- ¹H/¹³C NMR : Assign thiazole protons (δ 7.5–8.5 ppm for aromatic H) and oxadiazole carbons (δ 160–170 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to confirm the molecular formula .
Q. How can reaction conditions be optimized to improve yield in thiazole-oxadiazole coupling?
- Methodology :
- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for solubility vs. non-polar solvents (e.g., toluene) for sterically hindered reactions .
- Catalyst selection : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., XPhos) for cross-coupling efficiency .
- Temperature control : Use reflux (80–100°C) for slow reactions or microwave-assisted synthesis to reduce time .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodology :
- Dynamic NMR studies : Probe tautomerism or conformational changes by variable-temperature NMR (e.g., thiazole-ylidene resonance) .
- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
- Isotopic labeling : Introduce ¹⁵N or ¹³C labels to track electronic effects in heterocycles .
Q. What electronic or steric factors influence the reactivity of the oxadiazole-thiazole hybrid?
- Methodology :
- Hammett studies : Correlate substituent effects (σ values) on reaction rates for electrophilic substitution or nucleophilic additions .
- X-ray crystallography : Resolve steric hindrance from phenyl groups or methyl substituents affecting planarization .
- Electrochemical analysis : Measure redox potentials (cyclic voltammetry) to assess electron-withdrawing/donating effects of substituents .
Q. How can mechanistic pathways for side reactions (e.g., dimerization) be identified and suppressed?
- Methodology :
- Kinetic profiling : Monitor intermediate formation via in-situ IR or LC-MS to detect off-pathway species .
- Radical trapping : Add TEMPO or BHT to test for radical-mediated dimerization during coupling steps .
- Protecting groups : Introduce tert-butyl or benzyl groups to shield reactive sites (e.g., thiazole NH) .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
